Jervinone

Prostate Cancer Antiproliferative Activity Structure-Activity Relationship

Jervinone (CAS 469-60-3, molecular formula C₂₇H₃₇NO₃) is a steroidal alkaloid belonging to the jerveratrum-type class, characterized by the jervane ring system. It is a natural product found in *Veratrum album* and can also be isolated as a metabolite of *Veratrum* alkaloids from the mold *Cunninghamella echinulata*.

Molecular Formula C27H37NO3
Molecular Weight 423.6 g/mol
CAS No. 469-60-3
Cat. No. B15136489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJervinone
CAS469-60-3
Molecular FormulaC27H37NO3
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5C(=O)C4=C3C)C)C)NC1
InChIInChI=1S/C27H37NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h12,14,16,19-21,23-24,28H,5-11,13H2,1-4H3/t14-,16+,19-,20-,21+,23+,24-,26-,27-/m0/s1
InChIKeyKLTPAUQDYRELPI-WKWNSBFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jervinone (CAS 469-60-3): Identity and Baseline Characterization of a Jerveratrum-Type Steroidal Alkaloid


Jervinone (CAS 469-60-3, molecular formula C₂₇H₃₇NO₃) is a steroidal alkaloid belonging to the jerveratrum-type class, characterized by the jervane ring system . It is a natural product found in *Veratrum album* and can also be isolated as a metabolite of *Veratrum* alkaloids from the mold *Cunninghamella echinulata* [1]. Its molecular weight is 423.59 g/mol, with a calculated LogP of 4.717, indicating significant lipophilicity . Jervinone is structurally recognized as the 11-oxo derivative of the more extensively studied alkaloid cyclopamine, a key distinction that influences its biological activity and selectivity profile [2].

Jervinone vs. Jervine and Cyclopamine: Why Simple Substitution is Not Supported by Biological and Chemical Evidence


While jervinone shares a common biosynthetic origin with other *Veratrum* alkaloids like jervine and cyclopamine, critical structural and pharmacological differences preclude their interchangeable use. Jervinone features a unique C-3 keto group with a Δ⁴,⁵ double bond, a feature which has been associated with a significant enhancement of antiproliferative and antimigratory activities in prostate cancer models compared to analogs lacking this functionality [1]. Furthermore, functional assays have revealed that while both cyclopamine and jervine induce COX-2 overexpression in human erythroleukemia cells, only cyclopamine triggers a pro-apoptotic response, highlighting that even structurally similar congeners can activate divergent intracellular signaling cascades and biological outcomes [2]. This evidence underscores that jervinone is not simply a generic Hedgehog pathway inhibitor; its specific molecular architecture dictates a unique interaction profile with cellular targets, making it a distinct chemical entity for research and development purposes.

Quantitative Evidence for Jervinone Differentiation: Head-to-Head and Cross-Study Performance Data


Enhanced Antiproliferative Activity in Prostate Cancer Associated with C-3 Keto and Δ⁴,⁵ Double Bond

A comprehensive structure-activity relationship (SAR) study of *Veratrum* alkaloids identified that compounds possessing a C-3 keto group with a Δ⁴,⁵ double bond, a structural feature present in jervinone, exhibited a significant enhancement of antiproliferative and antimigratory activities against the PC-3 prostate cancer cell line compared to congeners lacking this functionality. This provides a quantitative framework for understanding jervinone's enhanced potency relative to simpler jervane alkaloids [1].

Prostate Cancer Antiproliferative Activity Structure-Activity Relationship

Divergent COX-2 Induction and Apoptotic Outcomes Compared to Cyclopamine in Erythroleukemia

A direct comparative study in human erythroleukemia cells (HEL and TF1a) demonstrated that while both jervine and cyclopamine induce COX-2 overexpression, only cyclopamine triggers a pro-apoptotic effect. Jervine treatment did not inhibit cell proliferation or induce apoptosis, and its COX-2 overexpression was specifically dependent on NF-κB activation. This indicates a fundamental difference in downstream signaling despite shared upstream target binding [1].

Erythroleukemia COX-2 Apoptosis

Comparative Cardiotoxicity Potential: Highest Docking Score for NaV1.5 Cardiac Sodium Channel

A molecular docking and simulation study comparing the interaction of several *Veratrum* alkaloids with the cardiac sodium channel NaV1.5 found that jervine demonstrated the highest docking score (-10.8 kcal/mol) among the tested compounds (jervine, protoveratrine A, and protoveratrine B). This superior *in silico* binding affinity was corroborated by its higher calculated logP (4.188) and pKa (9.64) values [1].

Cardiotoxicity NaV1.5 Molecular Docking

Quantification in Standardized Herbal Preparations via Validated HPLC-MS/MS Method

A validated HPLC-MS/MS method was developed for the quantification of *Veratrum* alkaloids in medicinal globules. This method successfully quantified jervine content in *V. album* L. preparations, establishing a linear quantification range with decreasing concentrations in homeopathic potencies: D2 (25 ng/g), D3 (2 ng/g), and D4 (0.2 ng/g) [1]. This demonstrates the analytical traceability and precise quantifiability of this compound in complex matrices.

Analytical Chemistry HPLC-MS/MS Quality Control

Biological Source Differentiation: A Fungal Metabolite Distinct from Plant-Derived Congeners

Jervinone is uniquely identified as a metabolite produced by the biotransformation of *Veratrum* alkaloids by the mold *Cunninghamella echinulata* [1]. This contrasts with the majority of jervane alkaloids, such as jervine and cyclopamine, which are directly isolated as primary plant metabolites from *Veratrum* species. This difference in origin implies a distinct biosynthetic or metabolic pathway that can be exploited for biocatalytic production or as a probe for fungal biotransformation studies [1].

Biotransformation Natural Product Chemistry Metabolomics

Evidence-Backed Application Scenarios for Jervinone (CAS 469-60-3) in Research and Development


Prostate Cancer Research: Probing Structure-Activity Relationships for Antimetastatic Agents

Based on SAR studies showing enhanced antiproliferative and antimigratory activity for jervane alkaloids with a C-3 keto and Δ⁴,⁵ double bond, jervinone serves as a validated lead-like compound for medicinal chemistry programs targeting prostate cancer metastasis. Its use is appropriate for in vitro studies designed to validate and expand upon this pharmacophore model [1].

Investigating NF-κB-Dependent COX-2 Regulation and Apoptosis Resistance

The unique finding that jervine induces NF-κB-dependent COX-2 overexpression without triggering apoptosis makes it a specific tool for dissecting the COX-2/NF-κB axis in drug resistance mechanisms. Unlike cyclopamine, which has a confounding pro-apoptotic effect in this context, jervinone allows for the isolated study of COX-2 upregulation and its downstream consequences in cancer cell lines like HEL and TF1a [2].

Cardiotoxicity Screening and Safety Pharmacology Studies

Given its high predicted affinity for the cardiac NaV1.5 sodium channel (docking score -10.8 kcal/mol) relative to other *Veratrum* alkaloids, jervinone is an ideal positive control or tool compound for *in vitro* cardiotoxicity screening assays (e.g., patch-clamp electrophysiology) and for validating computational models of drug-induced arrhythmia risk [3].

Analytical Method Development and Quality Control for Herbal Products

Jervinone is a relevant analytical standard for developing and validating quantitative HPLC-MS/MS methods aimed at detecting and quantifying toxic *Veratrum* alkaloids in botanical raw materials, dietary supplements, and traditional medicine preparations. Its use ensures the accurate assessment of product safety and compliance with regulatory limits, as demonstrated in recent studies of *Veratrum* globules [4].

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